N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
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Overview
Description
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a cycloheptathiophene ring with a phthalimide moiety, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Cycloheptathiophene Ring: This can be achieved through a cyclization reaction involving a suitable thiophene precursor and a cycloheptane derivative under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution using a cyanide source such as sodium cyanide or potassium cyanide.
Attachment of the Phthalimide Moiety: This step involves the reaction of the intermediate compound with phthalic anhydride in the presence of a base like pyridine to form the phthalimide ring.
Formation of the Propanamide Linkage: The final step includes the coupling of the phthalimide intermediate with a suitable amine derivative to form the propanamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group, using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Amines, alcohols, under basic or neutral conditions.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Amino derivatives from the reduction of the cyano group.
Substitution: Substituted derivatives at the cyano group position.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug discovery. Its ability to interact with various biological targets can be exploited to develop new therapeutic agents.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for the treatment of certain diseases.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its unique electronic structure.
Mechanism of Action
The mechanism of action of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4,5,6,7-tetrahydro-1H-isoindol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Uniqueness
The uniqueness of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide lies in its combination of a cycloheptathiophene ring and a phthalimide moiety. This structure provides distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H19N3O3S |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(1,3-dioxoisoindol-2-yl)propanamide |
InChI |
InChI=1S/C21H19N3O3S/c1-12(24-20(26)14-8-5-6-9-15(14)21(24)27)18(25)23-19-16(11-22)13-7-3-2-4-10-17(13)28-19/h5-6,8-9,12H,2-4,7,10H2,1H3,(H,23,25) |
InChI Key |
XOUWMMDJOYRBEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=C(C2=C(S1)CCCCC2)C#N)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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